

# An In-depth Technical Guide to 2-Acetyl-1,4,5,6-tetrahydropyridine

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## Compound of Interest

Compound Name: 2-Acetyl-1,4,5,6-tetrahydropyridine

Cat. No.: B1211944

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of **2-Acetyl-1,4,5,6-tetrahydropyridine**, a heterocyclic compound of interest due to its presence in natural products and formation during the Maillard reaction. This document details its chemical identifiers, experimental protocols for its synthesis, and its known chemical pathways.

## Core Chemical Identifiers

Precise identification of chemical compounds is fundamental in research and development. The following table summarizes the key identifiers for **2-Acetyl-1,4,5,6-tetrahydropyridine**.

Identifier	Value	Citation(s)
CAS Number	25343-57-1	[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO	[1][2][3]
Molecular Weight	125.17 g/mol	[1]
IUPAC Name	1-(1,4,5,6-tetrahydropyridin-2-yl)ethan-1-one	[4]
PubChem CID	520194	[1]
InChI	InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h4,8H,2-3,5H2,1H3	[2][3]
InChIKey	HRAOWRVFLSYJKN-UHFFFAOYSA-N	[2][3]
SMILES	<chem>CC(=O)C1=CCCCN1</chem>	[4]
Synonyms	2-Acetyltetrahydropyridine, 6-acetyl-1,2,3,4-tetrahydropyridine	[1]

## Experimental Protocols

The synthesis of **2-Acetyl-1,4,5,6-tetrahydropyridine** can be achieved through a multi-step process starting from 2-acetylpyridine. The following protocol is based on the method described by Büchi and Wuest.

### Synthesis of 2-(1-Hydroxyethyl)piperidine

- Hydrogenation: A solution of 2-acetylpyridine (1 equivalent) in a suitable solvent (e.g., ethanol) is subjected to hydrogenation.
- Catalyst: The reaction is carried out in the presence of a rhodium-on-alumina catalyst.
- Conditions: The mixture is hydrogenated at a specified temperature and pressure until the uptake of hydrogen ceases.

- Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 2-(1-hydroxyethyl)piperidine.

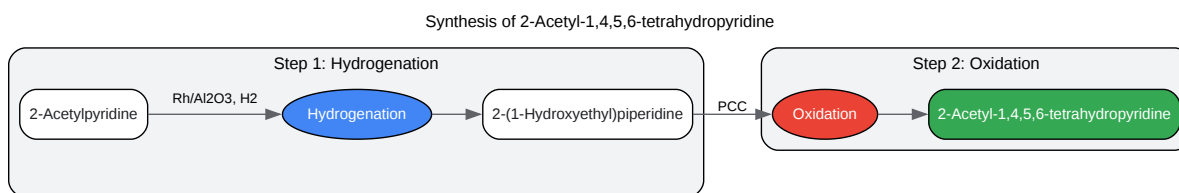
## Oxidation to 2-Acetyl-1,4,5,6-tetrahydropyridine

- Oxidation: The synthesized 2-(1-hydroxyethyl)piperidine (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane).
- Oxidizing Agent: An oxidizing agent, such as pyridinium chlorochromate (PCC), is added to the solution.
- Reaction: The reaction mixture is stirred at room temperature for a specified period, monitoring the progress by thin-layer chromatography.
- Purification: Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the final product, **2-Acetyl-1,4,5,6-tetrahydropyridine**.

## Chemical Pathways and Logical Relationships

While specific biological signaling pathways for **2-Acetyl-1,4,5,6-tetrahydropyridine** have not been extensively elucidated in the reviewed literature, its formation as a product of the Maillard reaction is a well-documented chemical pathway. This non-enzymatic browning reaction occurs between amino acids and reducing sugars and is responsible for the aroma and flavor of many cooked foods.

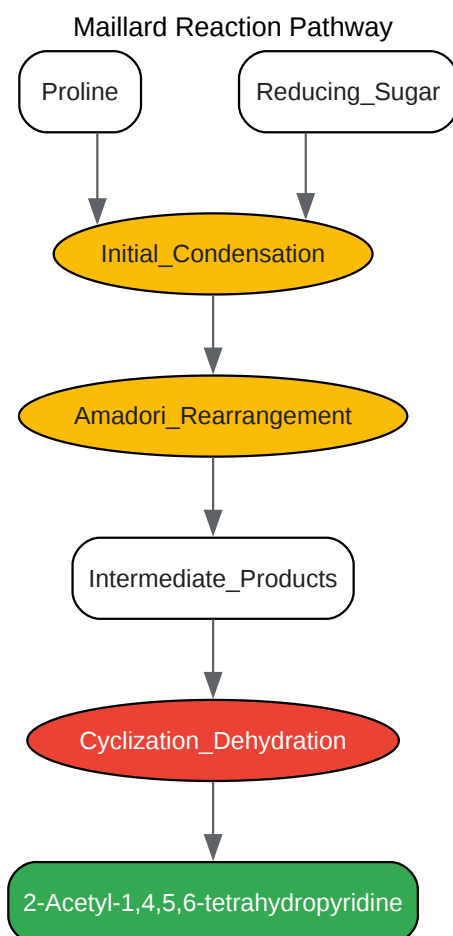
The following diagram illustrates the synthetic workflow for **2-Acetyl-1,4,5,6-tetrahydropyridine**.



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Caption: Synthetic workflow for **2-Acetyl-1,4,5,6-tetrahydropyridine**.

The Maillard reaction is a complex cascade of reactions. A simplified representation of the formation of **2-Acetyl-1,4,5,6-tetrahydropyridine** from proline and a reducing sugar is shown below.



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Caption: Simplified Maillard reaction pathway to the target compound.

## Quantitative Data

While detailed experimental spectra are often published in primary literature, a summarized table of key analytical data is provided below for reference.

Data Type	Observed Characteristics	Citation(s)
Infrared (IR)	Bands around 1675 cm <sup>-1</sup> (C=O stretch) and 1690 cm <sup>-1</sup> (C=N stretch) are characteristic.	
<sup>1</sup> H NMR	Signals corresponding to the acetyl protons, and methylene protons of the tetrahydropyridine ring.	
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the ring system.	[4]
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of the compound.	

It is important to note that the biological activities of **2-Acetyl-1,4,5,6-tetrahydropyridine** are not yet fully characterized. While related tetrahydropyridine derivatives have shown activity as muscarinic agonists, and some pyridine derivatives exhibit antimicrobial properties, further research is required to determine the specific biological roles and potential therapeutic applications of this particular compound.

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